Simultaneous TLR3/8/9 Activation with TLR2/4/5/7 Sparing: CU-CPT17e vs. Single- and Dual-TLR Agonists
In a SEAP reporter assay using HEK293 cells overexpressing individual human TLRs, CU-CPT17e (17e) activated NF-κB via TLR3, TLR8, and TLR9 with EC50 values of 4.80±0.73 μM, 13.45±0.58 μM, and 5.66±0.17 μM, respectively, while exhibiting no meaningful activation of TLR2, TLR4, TLR5, or TLR7 (all EC50 >100 μM) [1]. By contrast, clinically used imidazoquinolines such as imiquimod activate only TLR7, and resiquimod activates TLR7/8 but not TLR3 or TLR9; poly I:C is a TLR3-selective agonist with no activity at TLR8 or TLR9 [2]. CU-CPT17e is the only reported small molecule achieving this specific TLR3/8/9 triple-agonist profile, and the selectivity window for on-target TLRs versus off-target TLRs exceeds 20-fold based on EC50 ratios [1].
| Evidence Dimension | NF-κB activation EC50 across seven human TLR subtypes (SEAP assay, HEK293 cells) |
|---|---|
| Target Compound Data | TLR3 EC50 = 4.80±0.73 μM; TLR8 EC50 = 13.45±0.58 μM; TLR9 EC50 = 5.66±0.17 μM; TLR2, TLR4, TLR5, TLR7 all >100 μM |
| Comparator Or Baseline | Imiquimod: TLR7-selective only; Resiquimod: TLR7/8 dual agonist; Poly I:C: TLR3-selective only. None activate TLR3, TLR8, and TLR9 simultaneously. |
| Quantified Difference | Unique TLR3/8/9 triple-agonist profile (no comparator achieves this); >20-fold selectivity window for on-target vs. off-target TLRs |
| Conditions | SEAP reporter assay in HEK293 cells overexpressing individual recombinant human TLRs 2, 3, 4, 5, 7, 8, 9 (Zhang et al., J Med Chem 2017, Table 4) |
Why This Matters
Only CU-CPT17e provides simultaneous TLR3/8/9 activation in a single defined chemical entity, enabling research into multi-TLR synergism without the confounding variables introduced by combining multiple single-TLR ligands with different pharmacokinetic and physicochemical properties.
- [1] Zhang L, Dewan V, Yin H. Discovery of Small Molecules as Multi-Toll-like Receptor Agonists with Proinflammatory and Anticancer Activities. J Med Chem. 2017;60(12):5029–5044. Table 4: NF-κB Activation of 17e by the SEAP Assay in HEK293 Cells Overexpressing Individual hTLRs. doi:10.1021/acs.jmedchem.7b00419 View Source
- [2] Federico S, Pozzetti L, Papa A, Carullo G, Gemma S, Butini S, Campiani G, Relitti N. Modulation of the Innate Immune Response by Targeting Toll-like Receptors: A Perspective on Their Agonists and Antagonists. J Med Chem. 2020;63(22):13466–13513. doi:10.1021/acs.jmedchem.0c01049 View Source
